molecular formula C15H20N4O3S B5401234 N-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide

N-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B5401234
M. Wt: 336.4 g/mol
InChI Key: VPYHRGDFTBCTAX-UHFFFAOYSA-N
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Description

N-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a piperidine ring and a pyrazolo[1,5-a]pyridine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine ring system. This can be achieved through various cyclization reactions, such as the condensation of hydrazines with pyridine derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazolo[1,5-a]pyridine core.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield reduced forms of the compound with modified functional groups.

Scientific Research Applications

N-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of specific genes, thereby altering cellular functions and responses.

Comparison with Similar Compounds

N-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have additional ring systems and are studied for their potential as CDK2 inhibitors.

    Pyrazolo[1,5-a]pyrimidines-based Fluorophores: These compounds are used for their photophysical properties and applications in materials science.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-23(21,22)18-9-3-4-12(11-18)10-16-15(20)14-6-2-5-13-7-8-17-19(13)14/h2,5-8,12H,3-4,9-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYHRGDFTBCTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)CNC(=O)C2=CC=CC3=CC=NN32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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